An In-depth Technical Guide to the Chemical Properties of Trimethyl Orthobutyrate
An In-depth Technical Guide to the Chemical Properties of Trimethyl Orthobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthobutyrate, also known as 1,1,1-trimethoxybutane, is a versatile orthoester that serves as a valuable reagent and intermediate in organic synthesis. Its unique chemical properties make it a subject of interest in various research and development applications, including the synthesis of pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical and physical properties of trimethyl orthobutyrate, detailed experimental protocols for its synthesis and analysis, and a discussion of its reactivity and potential applications.
Chemical and Physical Properties
Trimethyl orthobutyrate is a clear, colorless to slightly yellow liquid.[1] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of Trimethyl Orthobutyrate
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆O₃ | |
| Molecular Weight | 148.20 g/mol | |
| Appearance | Clear, colorless to slightly yellow liquid | [1] |
| Boiling Point | 145-147 °C (lit.) | |
| Density | 0.926 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.404 (lit.) |
Table 2: Safety and Handling Data for Trimethyl Orthobutyrate
| Property | Value | Reference(s) |
| Flash Point | 50 °C | [2] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 | [1] |
| Storage | Store in a flammable liquid storage area. Keep container tightly closed in a dry and well-ventilated place. | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of trimethyl orthobutyrate. These protocols are based on established methods for orthoester chemistry and can be adapted for specific laboratory conditions.
Synthesis of Trimethyl Orthobutyrate via the Pinner Reaction
The Pinner reaction is a classic method for the synthesis of orthoesters from nitriles.[4] This protocol is adapted from a general procedure for the synthesis of trimethyl orthoesters.[5]
Materials:
-
Anhydrous Methanol (B129727)
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, place anhydrous methanol (3 molar equivalents relative to butyronitrile).
-
Cool the flask in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the methanol with stirring until saturation is achieved.
-
Slowly add butyronitrile (1 molar equivalent) to the acidic methanol solution while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 48-72 hours. The progress of the reaction can be monitored by GC-MS.
-
Upon completion, pour the reaction mixture into a cooled solution of sodium methoxide (B1231860) in methanol to neutralize the excess acid.
-
Filter the resulting precipitate of sodium chloride and wash with anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude trimethyl orthobutyrate can then be purified by fractional distillation.
Purification by Fractional Distillation under Inert Atmosphere
Due to the moisture sensitivity of orthoesters, purification should be carried out under an inert atmosphere.
Apparatus:
-
Fractional distillation apparatus (including a Vigreux column)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or similar setup for inert atmosphere
Procedure:
-
Assemble the fractional distillation apparatus and ensure all glassware is thoroughly dried.
-
Place the crude trimethyl orthobutyrate in the distillation flask with a magnetic stir bar.
-
Evacuate the apparatus and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Begin heating the distillation flask gently with a heating mantle while stirring.[7]
-
Collect the fraction that distills at the boiling point of trimethyl orthobutyrate (approximately 145-147 °C at atmospheric pressure).
-
Store the purified product under an inert atmosphere in a sealed container.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified trimethyl orthobutyrate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: Bruker 500 MHz NMR spectrometer (or equivalent).[8]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Expected signals would include a triplet for the terminal methyl group of the butyl chain, a sextet for the adjacent methylene (B1212753) group, a triplet for the next methylene group, and a singlet for the three methoxy (B1213986) groups.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expected signals would correspond to the four distinct carbon atoms of the butyl group and the carbon atoms of the methoxy groups.
Sample Preparation:
-
Prepare a dilute solution of trimethyl orthobutyrate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[2][10]
GC-MS Parameters (suggested starting conditions):
-
GC Column: DB-624 capillary column (30m x 0.32mm x 1.0µm) or similar.[11]
-
Injector Temperature: 250 °C.[12]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 2 minutes.[13][14]
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Reactivity and Mechanisms
Acid-Catalyzed Hydrolysis
Orthoesters are susceptible to hydrolysis under acidic conditions to yield an ester and alcohols.[4] This reaction proceeds through a series of protonation and elimination steps.
References
- 1. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]
- 2. Trimethyl orthobutyrate | 43083-12-1 | FT37486 | Biosynth [biosynth.com]
- 3. 1,1,1-Trimethoxybutane | C7H16O3 | CID 123512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioinfopublication.org [bioinfopublication.org]
- 5. iris.unive.it [iris.unive.it]
- 6. US8048904B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. CN103901125A - Triethyl orthoacetate GC (Gas Chromatography) analysis method - Google Patents [patents.google.com]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
